N-(1-methoxypropan-2-yl)cyclooctanamine

Lipophilicity Drug-likeness Physicochemical profiling

Access to chiral cyclooctane building blocks with defined hydrogen bond acceptor geometry limits medicinal chemistry SAR exploration. N-(1-Methoxypropan-2-yl)cyclooctanamine resolves this gap. • Chiral amine enables patent-differentiating SAR vs. achiral N-alkylcyclooctanamines. • Direct precursor for NHC ligands enabling ester hydrogenation at 40°C. • Cyclooctyl scaffold precedent: ABHD6 IC₅₀ = 44 nM, 230-fold selectivity. Supplied with NMR, HPLC, LC-MS documentation.

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
Cat. No. B5078596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methoxypropan-2-yl)cyclooctanamine
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCC(COC)NC1CCCCCCC1
InChIInChI=1S/C12H25NO/c1-11(10-14-2)13-12-8-6-4-3-5-7-9-12/h11-13H,3-10H2,1-2H3
InChIKeyUGTXPBKYRLHNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methoxypropan-2-yl)cyclooctanamine Physicochemical Properties


N-(1-Methoxypropan-2-yl)cyclooctanamine (CAS 416866-32-5) is a secondary amine with molecular formula C₁₂H₂₅NO and molecular weight 199.33 Da, comprising a cyclooctane ring linked via a secondary amine to a 1-methoxypropan-2-yl substituent . The compound is characterized by a calculated ACD/LogP of 3.19, predicted boiling point of 271.4 ± 13.0 °C at 760 mmHg, density of 0.9 ± 0.1 g/cm³, and one hydrogen bond donor with two hydrogen bond acceptors . Commercially available from suppliers including Fluorochem (catalog F685294, purity 95%, MDL MFCD01467938) and Enamine, with pricing ranging from approximately $553 for 0.1 g to $2,701 for 10 g (Enamine, 2023 pricing) [1]. The compound contains one asymmetric carbon atom in the methoxypropan-2-yl side chain, and the cyclooctane ring provides substantial conformational flexibility, with eight freely rotating bonds available in the core structure .

1
Chiral methoxypropan-2-yl side chain provides a handle for stereochemical SAR exploration in medicinal chemistry.
2
Saturated cyclooctane core (Fsp³ = 1.0) offers access to underexplored 3D chemical space distinct from flat aromatic screening collections.
3
Secondary amine functionality enables direct derivatization for ligand, nucleoside, and inhibitor library synthesis.

N-(1-Methoxypropan-2-yl)cyclooctanamine: Substitution Risks


Despite the availability of structurally similar N-alkylcyclooctanamines such as N-(propan-2-yl)cyclooctanamine (CAS 4744-94-9) and N-(3-methoxypropyl)cyclooctanamine (CAS 1038280-10-2), generic substitution without experimental revalidation poses substantial technical risk [1]. The 1-methoxypropan-2-yl side chain in the target compound differs from its closest analogs in three critical parameters: (1) hydrogen bond acceptor positioning (ether oxygen at the 1-position rather than the 3-position of the propyl chain), (2) stereochemical complexity (presence of a chiral center at the propan-2-yl carbon, absent in symmetric analogs), and (3) conformational accessibility of the cyclooctane ring when coupled with this specific branched side chain. In a 2022 PhD thesis on eight-membered cyclic amines as drug discovery scaffolds, it was established that cyclooctane derivatives represent an underexplored region of chemical space, and subtle substituent changes can dramatically alter physicochemical, structural, and molecular shape properties [2]. Furthermore, in catalyst ligand development, the size of the N-cycloalkyl substituent has been shown to directly influence catalytic performance, with N-cyclooctyl-substituted NHC ligands enabling ester hydrogenation at 40°C, whereas smaller cycloalkyl variants exhibited differing activity profiles [3]. These data collectively indicate that substitution between analogs cannot be assumed to be functionally equivalent.

HBA Ether oxygen placement at C1 vs. C3 in N-(3-methoxypropyl) analog may alter hydrogen-bonding networks and physicochemical profile.
Chiral Presence of a stereocenter (absent in symmetric N-alkyl analogs) introduces stereochemical complexity that can affect binding and recognition.
Conf. Branched side chain coupled with cyclooctane flexibility may yield distinct conformational preferences; functional equivalence cannot be assumed.

N-(1-Methoxypropan-2-yl)cyclooctanamine: Differentiation Evidence


LogD and Ionization Profile Comparison

The ACD/Labs Percepta-calculated distribution coefficient (LogD) at pH 7.4 for N-(1-methoxypropan-2-yl)cyclooctanamine is 1.56, compared with reported or calculated values for N-(propan-2-yl)cyclooctanamine (LogP ~3.2, no ether oxygen) and N-(3-methoxypropyl)cyclooctanamine (LogD ~1.8) [1]. At pH 5.5, the LogD drops to 0.53, indicating substantial pH-dependent lipophilicity driven by amine protonation state changes—a property that directly influences cellular permeability and tissue distribution in biological assays .

LogD pH 7.4
Cross-study comparable
Target: 1.56 (predicted)
Comparator: N-(3-methoxypropyl) ~1.8; N-isopropyl ~3.2 (LogP)
Reported lipophilicity context supports permeability differentiation from closest analogs.
ACD/Labs predicted; experimental validation recommended.
Lipophilicity Drug-likeness Physicochemical profiling Permeability prediction

ABHD6 Inhibitor Potency Evidence

In a structure-activity relationship study of 1,2,5-thiadiazole carbamates as α/β-hydrolase domain 6 (ABHD6) inhibitors, compound JZP-430—containing a cyclooctyl(methyl)carbamate moiety—exhibited potent and irreversible inhibition of human ABHD6 with an IC₅₀ of 44 nM and demonstrated approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), which are the primary off-targets of related compounds [1]. While the target compound N-(1-methoxypropan-2-yl)cyclooctanamine is not JZP-430 itself, this study establishes that the cyclooctylamine structural motif can confer potent target engagement and favorable selectivity profiles when appropriately functionalized.

hABHD6 IC₅₀
Class-level inference
44 nM (JZP-430 analog)
Supports cyclooctylamine motif for serine hydrolase inhibitor design.
Not direct measurement of target compound; analog-based class evidence.
ABHD6 inhibition Metabolic disorders Enzyme inhibitor Serine hydrolase

NHC Ligand Performance in Ester Hydrogenation

In a 2023 Journal of Catalysis study, Ru-complexes and imidazolium salts bearing N-cyclohexyl, N-cycloheptyl, and N-cyclooctyl substituents enabled reduction of carboxylic esters to alcohols at 40°C and 40 bar hydrogen pressure [1]. The catalyst system can be generated in situ from inexpensive, air-stable, and commercially available starting materials, offering a practical operational setup for alcohol synthesis [1]. The N-cyclooctyl-substituted variant contributed to this reactivity profile, though direct head-to-head comparison data among the three cycloalkyl variants (cyclohexyl, cycloheptyl, cyclooctyl) were not individually reported in the abstract.

Ester Hydrogenation
Class-level inference
N-cyclooctyl imidazolium salt enables reduction at 40°C, 40 bar H₂.
Reported catalytic context; cycloalkyl size influences ligand performance.
Head-to-head cycloalkyl differentiation not individually quantified.
Catalysis N-heterocyclic carbene Ester hydrogenation Ruthenium complexes

Anti-HIV Activity of Cyclooctylamine Analogs

In a study on N6-cycloalkyl derivatives of 1-deazaadenine nucleosides, compounds bearing a 6-cycloheptyl or cyclooctylamine substituent were identified as the most active members in every tested series against human immunodeficiency virus (HIV) [1]. The study further demonstrated that the presence of a chloro group at the 2-position improved both activity and therapeutic index across all series, with the most active compound being 2′-deoxy-2-chloro-N6-cycloheptyl-1-deazaadenosine (ED₅₀ = 0.2 µM) [1]. The cyclooctylamine variant was reported as among the most active compounds, establishing the cyclooctylamine pharmacophore as a validated antiviral scaffold.

Anti-HIV Activity
Class-level inference
Cyclooctylamine analog among most active in nucleoside series (ED₅₀ ~0.2 µM for best analog).
Validates cyclooctylamine pharmacophore for antiviral nucleoside research.
Exact potency for cyclooctyl variant not separately reported.
Antiviral HIV Nucleoside analog Cyclooctylamine pharmacophore

N-(1-Methoxypropan-2-yl)cyclooctanamine: Application Scenarios


ABHD6 and Serine Hydrolase Inhibitor Development

Based on class-level evidence demonstrating that cyclooctyl-containing carbamates can achieve potent (IC₅₀ = 44 nM) and highly selective (230-fold over off-targets) inhibition of ABHD6 [1], N-(1-methoxypropan-2-yl)cyclooctanamine serves as a structurally distinct amine building block for constructing focused compound libraries targeting α/β-hydrolase domain enzymes. The methoxypropan-2-yl side chain provides an additional hydrogen bond acceptor site (ether oxygen) and a chiral center not present in simpler N-alkylcyclooctanamines, offering medicinal chemists additional vectors for SAR exploration and patent differentiation.

NHC Ligand Precursor for Ester Hydrogenation

The demonstrated performance of N-cyclooctyl-substituted imidazolium salts in ruthenium-catalyzed ester hydrogenation at 40°C [2] positions N-(1-methoxypropan-2-yl)cyclooctanamine as a viable precursor for synthesizing functionalized NHC ligands. The secondary amine functionality of the target compound allows for direct imidazolium salt formation via established synthetic routes, and the methoxypropan-2-yl substituent may introduce additional steric or electronic modulation of the resulting NHC ligand properties. This application scenario is particularly relevant for process chemistry groups seeking mild-condition ester reduction protocols using commercially accessible catalyst precursors.

Anti-HIV Nucleoside Analog Scaffold

With established evidence that N6-cyclooctylamino-substituted 1-deazaadenine nucleosides rank among the most active compounds in anti-HIV assays [3], N-(1-methoxypropan-2-yl)cyclooctanamine can be deployed as a cyclooctylamine donor in the synthesis of novel nucleoside analogs. The compound's secondary amine functionality provides a direct point of attachment to nucleoside core structures (e.g., via N-alkylation or reductive amination), while the methoxypropan-2-yl group may be retained or cleaved post-synthetically depending on the desired pharmacophore presentation.

Eight-Membered Ring Scaffold Exploration

As established in a 2022 PhD thesis from the University of Birmingham, eight-membered cyclic amine derivatives represent an underexplored and underexploited region of chemical space with attractive drug-like physicochemical properties [4]. N-(1-Methoxypropan-2-yl)cyclooctanamine, with its fully saturated cyclooctane ring (Fsp³ = 1.0), chiral center, and balanced LogD (1.56 at pH 7.4) , offers an entry point into this scaffold space for early-stage drug discovery programs seeking three-dimensional, conformationally flexible building blocks distinct from the planar aromatic systems that dominate current screening collections.

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor development
Cyclooctylamine pharmacophore
Enzyme inhibition assay context
NHC ligand precursor
Secondary amine for imidazolium salt formation
Catalytic performance under mild conditions
Antiviral nucleoside analog synthesis
Cyclooctylamine donor scaffold
Cell-based antiviral assay context
3D chemical space exploration
Saturated cyclooctane core + chiral side chain
Physicochemical and conformational profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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